molecular formula C7H11F2N B13252334 5-(Difluoromethyl)-2-azaspiro[3.3]heptane

5-(Difluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B13252334
M. Wt: 147.17 g/mol
InChI Key: YNNWBABTZMVEFL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-azaspiro[3.3]heptane: is a compound that belongs to the class of spiro compounds, characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-azaspiro[3One common method is through the reaction of a suitable spirocyclic precursor with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of 5-(Difluoromethyl)-2-azaspiro[3.3]heptane with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethyl)-2-azaspiro[3.3]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts .

Biology: Its difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups in biological systems .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for developing new therapeutics .

Industry: The compound is also used in the industry for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The difluoromethyl group can form strong bonds with enzymes and receptors, modulating their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

  • 6-(Difluoromethyl)-1-azaspiro[3.3]heptane
  • 2,6-Diazaspiro[3.3]heptane
  • Spiro[3.3]heptane derivatives

Comparison: Compared to similar compounds, 5-(Difluoromethyl)-2-azaspiro[3.3]heptane stands out due to its unique difluoromethyl group, which imparts distinct chemical and biological properties. The presence of this group enhances the compound’s stability and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

7-(difluoromethyl)-2-azaspiro[3.3]heptane

InChI

InChI=1S/C7H11F2N/c8-6(9)5-1-2-7(5)3-10-4-7/h5-6,10H,1-4H2

InChI Key

YNNWBABTZMVEFL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1C(F)F)CNC2

Origin of Product

United States

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